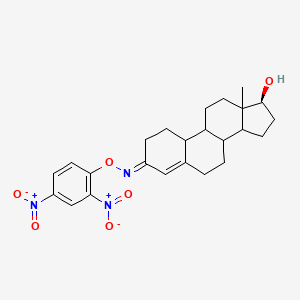
17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime is a synthetic derivative of estrone, a naturally occurring estrogen hormone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime typically involves the reaction of 17-beta-Hydroxyestr-4-en-3-one with 2,4-dinitrophenylhydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The dinitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone-related disorders.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 17-beta-Hydroxyestr-4-en-3-one O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets, such as estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 17-beta-Hydroxyestr-4-en-3-one O-(2-nitrophenyl)oxime
- Nandrolone phenpropionate
- Estra-4,9,11-trien-3-one, 17-beta-hydroxy-
Uniqueness
This compound’s ability to undergo various chemical reactions and its interaction with estrogen receptors make it valuable for research in multiple scientific fields .
Properties
CAS No. |
33514-81-7 |
|---|---|
Molecular Formula |
C24H29N3O6 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(3E,17S)-3-(2,4-dinitrophenoxy)imino-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H29N3O6/c1-24-11-10-18-17-6-3-15(12-14(17)2-5-19(18)20(24)7-9-23(24)28)25-33-22-8-4-16(26(29)30)13-21(22)27(31)32/h4,8,12-13,17-20,23,28H,2-3,5-7,9-11H2,1H3/b25-15+/t17?,18?,19?,20?,23-,24?/m0/s1 |
InChI Key |
LDZMVFLCCDRXFH-FUAIBTBHSA-N |
Isomeric SMILES |
CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])/CCC34 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















